molecular formula C9H10FNO2 B556773 2-Fluoro-L-phenylalanine CAS No. 19883-78-4

2-Fluoro-L-phenylalanine

Cat. No.: B556773
CAS No.: 19883-78-4
M. Wt: 183.18 g/mol
InChI Key: NYCRCTMDYITATC-QMMMGPOBSA-N
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Description

2-Fluoro-L-phenylalanine is a phenylalanine derivative . It is a non-proteinogenic alpha-amino acid and a member of monofluorobenzenes .


Synthesis Analysis

The synthesis of this compound involves several steps. One method involves the use of [18F]fluoride, with corresponding precursors being fluorinated by isotopic exchange . This is followed by the removal of an activating formyl group with Rh (PPh 3) 3 Cl and subsequent hydrolysis of protecting groups in acidic medium . Another method involves the use of enzyme-catalyzed synthesis methods, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .


Molecular Structure Analysis

This compound has a molecular weight of 183.18 and its empirical formula is C9H10FNO2 . It contains a total of 23 bonds, including 13 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 primary amine (aliphatic), and 1 hypohalogenide (aliphatic) .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex and can involve multiple steps. For instance, the enantiospecific synthesis of 2-[18F]fluoro-L-phenylalanine and 2-[18F]fluoro-L-tyrosine involved isotopic exchange starting from [18F]fluoride .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 183.18 and its empirical formula is C9H10FNO2 . More specific physical and chemical properties such as melting point, boiling point, and solubility would require further investigation.

Scientific Research Applications

  • Expansion of the Genetic Code : 2-Fluoro-L-phenylalanine has been used for site-directed incorporation in Escherichia coli, allowing for the production of fluorinated proteins suitable for 19F-NMR spectroscopy and other methods. This technique is significant for expanding the genetic code and incorporating a wide range of analogues into proteins (Furter, 1998).

  • Enhancement of Bakers' Products : In the food industry, research on the overproduction of 2-phenylethanol derived from phenylalanine (using mutants resistant to this compound) has shown improvements in taste and aroma in bread (Dueñas-Sánchez et al., 2014).

  • Phenylalanine Biosynthesis in E. coli : A study developed an in vitro system for investigating phenylalanine biosynthesis in E. coli, which is crucial for both food and medicinal applications (Ding et al., 2016).

  • Medical Imaging and Disease Evaluation : Fluorinated phenylalanine derivatives, like 3,4-dihydroxy-6-[18F]-fluoro-L-phenylalanine, have been used in positron emission tomography (PET) for evaluating central motor disorders and brain tumors. Their differential uptake makes them useful in diagnosing Parkinson's disease and certain tumors (Seibyl, Chen, & Silverman, 2007).

  • Boron Neutron Capture Therapy : Research on 4-Borono-2-18F-fluoro-l-phenylalanine PET has highlighted its importance in boron neutron capture therapy (BNCT) for cancer treatment. This compound helps in monitoring the pharmacokinetics of phenylalanine used in BNCT, showing promise in treating malignant brain tumors and melanomas (Ishiwata, 2019).

  • Radiopharmaceutical Development : Enantiospecific synthesis of fluorinated phenylalanine analogues has been explored for developing new radiopharmaceuticals for molecular imaging using PET (Castillo Meleán, Ermert, & Coenen, 2011).

Future Directions

Fluorinated compounds like 2-Fluoro-L-phenylalanine are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance . Therefore, the synthesis of fluorides has attracted more and more attention from biologists and chemists .

Mechanism of Action

Target of Action

The primary target of 2-Fluoro-L-phenylalanine is the L-type amino acid transporters . These transporters are responsible for the uptake of large neutral amino acids, including phenylalanine, into cells .

Mode of Action

This compound is incorporated into cells primarily through L-type amino acid transporters . Once inside the cell, it may interact with various biochemical pathways, potentially altering their function .

Biochemical Pathways

It’s known that phenylalanine plays a crucial role in the biosynthesis of other amino acids and neurotransmitters . Therefore, the introduction of a fluorine atom into phenylalanine could potentially affect these pathways .

Pharmacokinetics

The pharmacokinetics of this compound have been studied using positron emission tomography (PET) . The compound is metabolically stable and shows higher accumulation in certain types of tumors, such as melanomas, compared to non-melanoma tumors . This suggests that the compound’s bioavailability may be influenced by the type of tissue it is administered to .

Result of Action

Its accumulation in certain types of tumors suggests that it may have potential as a diagnostic or therapeutic agent .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, the compound’s uptake into cells is mediated by L-type amino acid transporters, which can be influenced by factors such as pH and the presence of other amino acids . Additionally, the compound’s stability and efficacy may be affected by the specific biochemical environment within the cell .

Biochemical Analysis

Biochemical Properties

2-Fluoro-L-phenylalanine shares many biochemical properties with its parent compound, phenylalanine . It can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely determined by the presence of the fluorine atom, which can influence the molecule’s reactivity, stability, and binding affinity .

Cellular Effects

The cellular effects of this compound are diverse and depend on the specific cellular context . It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, in the context of cancer therapy, this compound has been shown to accumulate more in melanoma cells than in non-melanoma cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms . These can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanisms can vary depending on the specific biological context and the other molecules present .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . This can include changes in the molecule’s stability, degradation, and long-term effects on cellular function . For instance, studies have shown that this compound is metabolically stable .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Higher doses can lead to more pronounced effects, but may also result in toxic or adverse effects . The exact dosage effects can depend on the specific animal model and the route of administration .

Metabolic Pathways

This compound is involved in various metabolic pathways . It can interact with enzymes and cofactors, and can influence metabolic flux or metabolite levels . The specific pathways involved can depend on the specific biological context .

Transport and Distribution

This compound is transported and distributed within cells and tissues . This can involve specific transporters or binding proteins . The molecule’s localization or accumulation can be influenced by various factors, including its chemical properties and the specific cellular context .

Subcellular Localization

The subcellular localization of this compound can affect its activity or function . This can involve targeting signals or post-translational modifications that direct the molecule to specific compartments or organelles . The exact localization can depend on the specific cellular context and the other molecules present .

Properties

IUPAC Name

(2S)-2-amino-3-(2-fluorophenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYCRCTMDYITATC-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CC(C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C[C@@H](C(=O)O)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301313089
Record name 2-Fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19883-78-4
Record name 2-Fluoro-L-phenylalanine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19883-78-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Fluoro-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301313089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Phenylalanine, 2-fluoro
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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